molecular formula C13H10F2O B1448336 1,3-Difluoro-2-(phenylmethoxy)benzene CAS No. 947279-21-2

1,3-Difluoro-2-(phenylmethoxy)benzene

Cat. No.: B1448336
CAS No.: 947279-21-2
M. Wt: 220.21 g/mol
InChI Key: ALXMAFHTTMQWSW-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(phenylmethoxy)benzene is an organic compound with the molecular formula C13H10F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a phenylmethoxy group is attached at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-(phenylmethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,3-difluorobenzene with phenylmethanol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization .

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-(phenylmethoxy)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the phenylmethoxy group can participate in various interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-(phenylmethoxy)benzene is unique due to the presence of both fluorine atoms and a phenylmethoxy group, which confer distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

1,3-difluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXMAFHTTMQWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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